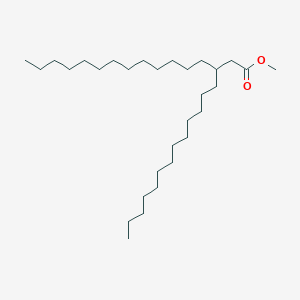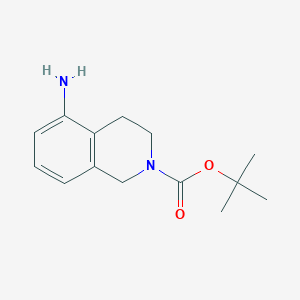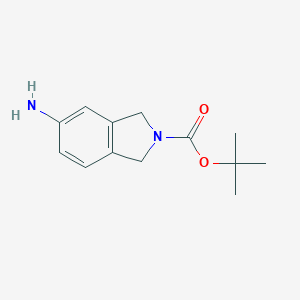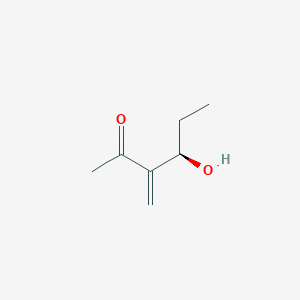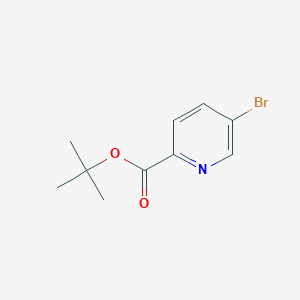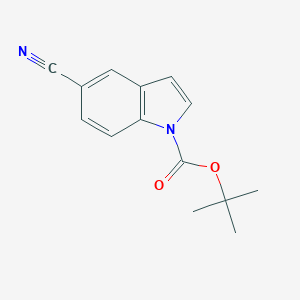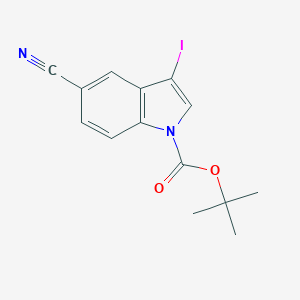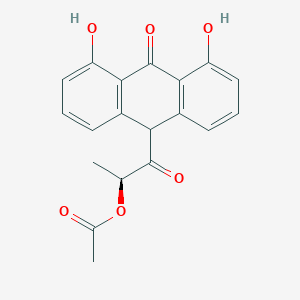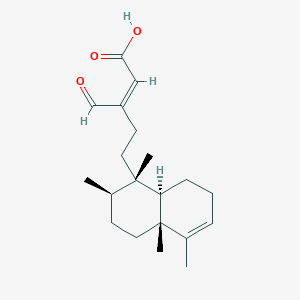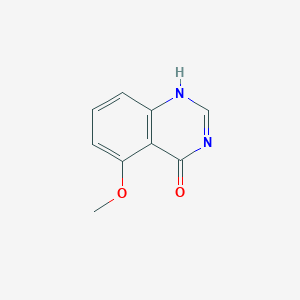
tert-Butyl methyl(3-oxobutyl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including esterification, protection, and Corey-Fuchs reaction. Similarly, paper outlines a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of a Rho-kinase inhibitor, using intramolecular cyclization. These methods demonstrate the versatility and practicality of synthesizing tert-butyl carbamate derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The papers provide insights into the stereochemistry and functional group manipulation of these compounds. For example, paper discusses the enantioselective synthesis of tert-butyl carbamate derivatives with multiple stereogenic centers, which are crucial for their activity as protease inhibitors.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl carbamate derivatives is highlighted in several papers. Paper describes a Dirhodium(II)-catalyzed C-H amination reaction, which is a method for introducing nitrogen-containing functional groups. Paper explores the use of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate in reactions with various electrophiles to yield functionalized carbamates. These studies show the diverse chemical transformations that tert-butyl carbamate derivatives can undergo.
Physical and Chemical Properties Analysis
While the physical and chemical properties of tert-butyl methyl(3-oxobutyl)carbamate are not directly discussed, the properties of related tert-butyl carbamate derivatives can be inferred. These compounds generally have good stability and can be manipulated under various reaction conditions, as seen in the synthesis and reactions described in papers , , , and . The tert-butyl group often serves as a protecting group, which can be removed under specific conditions to yield the desired amine or alcohol.
Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis and Reactions
Tert-butyl methyl(3-oxobutyl)carbamate has applications in various organic syntheses and reactions. It serves as a precursor in the preparation of diverse organic compounds, exhibiting versatility in chemical reactions. For example, it is used in the preparation of hexahydroindolinones through intramolecular Diels-Alder reactions (Padwa, Brodney, & Lynch, 2003). Additionally, it is involved in the α-amination process of methyllithium, showcasing its utility in the formation of functionalized carbamates (Ortiz, Guijarro, & Yus, 1999).
Role in Synthesis of Chiral Compounds
This compound is significant in the synthesis of chiral amino carbonyl compounds, illustrating its importance in the creation of enantiomerically pure substances (Yang, Pan, & List, 2009). Such chiral compounds have vast applications, especially in pharmaceutical synthesis.
Involvement in Hydrogen Bonding Studies
Research on tert-butyl methyl(3-oxobutyl)carbamate includes exploring its hydrogen bonding capabilities. For instance, studies have been conducted on carbamate derivatives to understand the interplay of strong and weak hydrogen bonds in molecular structures (Das et al., 2016). This research is crucial in understanding molecular interactions and designing molecules with desired properties.
Application in Photoredox-Catalyzed Reactions
It has been utilized in photoredox-catalyzed reactions, such as in the amination of o-hydroxyarylenaminones. This demonstrates its role in advanced organic synthesis techniques that allow for the construction of complex molecules (Wang et al., 2022).
Deprotection in Organic Synthesis
The compound is also used in the deprotection of tert-butyl carbamates, esters, and ethers, showing its significance in the selective removal of protective groups in synthetic chemistry (Li et al., 2006).
Intermediate in Medicinal Chemistry
It serves as an intermediate in the synthesis of biologically active compounds, further emphasizing its role in the development of pharmaceuticals (Zhao, Guo, Lan, & Xu, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-(3-oxobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(12)6-7-11(5)9(13)14-10(2,3)4/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYYCJHSYGWXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methyl(3-oxobutyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



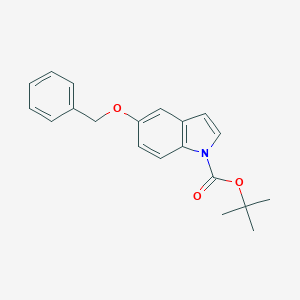
![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)
